Lipophilicity Modulation: Calculated cLogP Differential of 2,3-Difluoro Substitution vs. Non-Fluorinated Analog
The 2,3-difluorophenoxy substitution pattern modulates lipophilicity compared to the non-fluorinated parent compound 4-phenoxybenzoic acid. Using ACD/Labs calculated partition coefficients, the cLogP differential is approximately +0.8 to +1.1 log units for the difluoro analog relative to the non-fluorinated baseline. This increase in lipophilicity reflects the electron-withdrawing and hydrophobic contributions of the ortho and meta fluorine atoms [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.6–3.9 (predicted) |
| Comparator Or Baseline | 4-Phenoxybenzoic acid: cLogP ≈ 2.8 (predicted) |
| Quantified Difference | Δ cLogP ≈ +0.8 to +1.1 |
| Conditions | ACD/Labs software prediction; pH 7.4 |
Why This Matters
Lipophilicity differences of this magnitude significantly affect membrane permeability, plasma protein binding, and off-target promiscuity in cellular assays, making the 2,3-difluoro analog a distinct chemical tool for probing hydrophobic binding pockets.
- [1] Calculated using ACD/Labs software. cLog D7.4 = calculated log distribution coefficient. Journal of Nuclear Medicine. View Source
